molecular formula C16H18N4O3 B2598257 4-acetamido-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide CAS No. 1796947-68-6

4-acetamido-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide

Cat. No.: B2598257
CAS No.: 1796947-68-6
M. Wt: 314.345
InChI Key: HTIUEGUXCXRLPO-UHFFFAOYSA-N
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Description

4-acetamido-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research into synthetic methodologies involving compounds structurally related to 4-acetamido-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide has led to the development of various derivatives with potential applications in medicinal chemistry and materials science. For instance, studies on nucleophilic replacement reactions have facilitated the synthesis of derivatives of 2,3,4,6-tetra-amino-2,3,4,6-tetradeoxy-D-glucose, indicating a path for creating complex molecules with specific functionalities (Ali & Richardson, 1969). Similarly, advancements in heterocyclic synthesis through thiophenylhydrazonoacetates have yielded a variety of pyrazole, isoxazole, and pyrimidine derivatives, showcasing the versatility of these chemical frameworks in generating bioactive molecules (Mohareb et al., 2004).

Biological Activities

Several studies have explored the antimicrobial and anticonvulsant activities of pyrazole derivatives, underscoring the potential of this compound and its analogs in pharmaceutical applications. For example, new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety have shown promising antimicrobial properties, suggesting their utility in developing new antimicrobial agents (Gouda et al., 2010). Additionally, the synthesis of N-(5-(substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine has been achieved, with some derivatives exhibiting moderate inhibitors of in vitro tumor cell growth, indicating potential antipsychotic and antitumor activities (Panchal & Patel, 2011).

Material Science Applications

The development of novel materials from aromatic polyamides with pendent acetoxybenzamide groups, including those similar in structure to this compound, has been explored. These materials exhibit good thermal stability, solubility, and mechanical properties, making them suitable for thin-film applications (Sava et al., 2003). Such developments highlight the compound's potential utility in creating advanced materials with specific optical and mechanical characteristics.

Properties

IUPAC Name

4-acetamido-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-11(21)18-13-4-2-12(3-5-13)16(22)19-14-8-17-20(9-14)15-6-7-23-10-15/h2-5,8-9,15H,6-7,10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIUEGUXCXRLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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